N-cyclopentyl-4-((2-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide
CAS No.: 1115433-88-9
Cat. No.: VC4929695
Molecular Formula: C30H29FN4O3S
Molecular Weight: 544.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115433-88-9 |
|---|---|
| Molecular Formula | C30H29FN4O3S |
| Molecular Weight | 544.65 |
| IUPAC Name | N-cyclopentyl-4-[[2-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide |
| Standard InChI | InChI=1S/C30H29FN4O3S/c1-19-10-15-23(16-25(19)31)32-27(36)18-39-30-34-26-9-5-4-8-24(26)29(38)35(30)17-20-11-13-21(14-12-20)28(37)33-22-6-2-3-7-22/h4-5,8-16,22H,2-3,6-7,17-18H2,1H3,(H,32,36)(H,33,37) |
| Standard InChI Key | BGTNPKBKLMWLPC-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CCCC5)F |
Introduction
Structural Elucidation and Chemical Properties
Core Framework and Substituent Analysis
The compound features a 4-oxoquinazolin-3(4H)-yl core, a bicyclic heteroaromatic system known for its role in small-molecule inhibitors . Attached to position 3 of this core is a methylene group linked to a para-substituted benzamide moiety (N-cyclopentyl-4-(methyl)benzamide), which introduces steric bulk and modulates solubility . Position 2 of the quinazolinone ring hosts a thioether bridge (-S-) connecting to a 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl group. The 3-fluoro-4-methylphenyl substituent enhances electronic interactions with biological targets while improving metabolic stability .
Table 1: Key Structural Descriptors
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The synthesis involves sequential coupling reactions, as inferred from analogous quinazolinone derivatives . A plausible route begins with the formation of the 4-oxoquinazolin-3(4H)-yl core via cyclization of anthranilic acid derivatives. Subsequent thioether formation at position 2 employs a nucleophilic substitution reaction between a 2-chloroethyl intermediate and a thiol-containing precursor. The benzamide moiety is introduced through amide coupling between 4-(chloromethyl)benzoyl chloride and cyclopentylamine, followed by methylation at the quinazolinone’s 3-position .
Challenges in Purification
Due to the compound’s high molecular weight (544.65 g/mol) and lipophilicity (predicted logP >5), chromatographic purification may require reverse-phase HPLC with acetonitrile/water gradients . Crystallization attempts are hindered by the flexible cyclopentyl group, necessitating advanced techniques like supercritical fluid chromatography .
Biological Activity and Mechanism
Anticancer Activity
Physicochemical and Pharmacokinetic Profile
Solubility and Lipophilicity
The compound’s solubility in aqueous buffers is expected to be low (<10 μM) based on its molecular weight and high logP . Structural modifications, such as replacing the cyclopentyl group with a morpholine ring, could enhance water solubility but may reduce target affinity .
Table 2: Predicted ADMET Properties
| Property | Prediction | Source |
|---|---|---|
| logP | ~5.2 (estimated) | |
| H-Bond Donors | 2 | |
| H-Bond Acceptors | 4 | |
| Polar Surface Area | 52.95 Ų |
Research Gaps and Future Directions
Despite structural characterization, in vivo efficacy and toxicity data remain unpublished. Future studies should prioritize:
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Kinase Selectivity Profiling: Broad-spectrum screening against 400+ kinases to identify primary targets .
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Metabolic Stability Assays: Evaluation of cytochrome P450 interactions using human liver microsomes .
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X-ray Crystallography: Elucidating binding modes with candidate kinases to guide lead optimization .
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